Cas no 1119-33-1 (H-Glu(OEt)-OH)

H-Glu(OEt)-OH, or ethyl L-glutamate, is a protected derivative of glutamic acid where the γ-carboxyl group is esterified with ethanol. This modification enhances its solubility in organic solvents, making it a valuable intermediate in peptide synthesis and pharmaceutical applications. The ethyl ester protection improves stability during reactions, particularly in solid-phase peptide synthesis (SPPS), while allowing selective deprotection under mild conditions. Its chiral purity and compatibility with standard coupling reagents ensure high yields in peptide chain elongation. H-Glu(OEt)-OH is widely utilized in research and industrial settings for constructing complex peptides, contributing to advancements in drug development and biochemical studies.
H-Glu(OEt)-OH structure
H-Glu(OEt)-OH structure
商品名:H-Glu(OEt)-OH
CAS番号:1119-33-1
MF:C7H13NO4
メガワット:175.18242
MDL:MFCD00037217
CID:40777
PubChem ID:3082305

H-Glu(OEt)-OH 化学的及び物理的性質

名前と識別子

    • L-Glutamic acid gamma-ethyl ester
    • 5-Ethyl L-Glutamate
    • H-Glu(OEt)-OH
    • L-Glutamic acid γ-ethyl ester
    • H-Glu-Oet
    • L-Glutamic Acid 5-Ethyl Ester
    • L-GLUTAMIC ACID-GAMMA-ETHYL ESTER CRYSTALLINE
    • (S)-2-Amino-5-ethoxy-5-oxopentanoic acid
    • ETHYL G-L-GLUTAMATE
    • Ethylgama-L-glutamate
    • ethylglutamate
    • Ethyly-L-glutamate
    • N-NONYLGALLATE
    • MDL: MFCD00037217
    • インチ: InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1
    • InChIKey: XMQUEQJCYRFIQS-YFKPBYRVSA-N
    • ほほえんだ: CCOC(=O)CC[C@@H](C(=O)O)N
    • BRN: 1725589

計算された属性

  • せいみつぶんしりょう: 175.08400
  • どういたいしつりょう: 175.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _3
  • トポロジー分子極性表面積: 89.6A^2

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.2843 (rough estimate)
  • ゆうかいてん: 179-185°C
  • ふってん: 306.47°C (rough estimate)
  • フラッシュポイント: 151.3℃
  • 屈折率: 1.4353 (estimate)
  • すいようせい: Soluble in water 100 mg/ml.
  • PSA: 89.62000
  • LogP: 0.44190
  • ひせんこうど: +11.0 to +14.0° (c=1, H2O)
  • マーカー: 4470

H-Glu(OEt)-OH セキュリティ情報

H-Glu(OEt)-OH 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

H-Glu(OEt)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-187122-100.0g
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid
1119-33-1 95%
100g
$166.0 2023-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L71610-25g
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid
1119-33-1 97%
25g
¥193.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L71611-100g
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid
1119-33-1 95%
100g
¥1126.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L71611-25g
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid
1119-33-1 95%
25g
¥336.0 2022-04-27
TRC
G598193-5g
H-Glu(OEt)-OH
1119-33-1
5g
$81.00 2023-05-18
TRC
G598193-500mg
H-Glu(OEt)-OH
1119-33-1
500mg
$ 52.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L71611-5g
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid
1119-33-1 95%
5g
¥96.0 2022-04-27
TRC
G598193-2.5g
H-Glu(OEt)-OH
1119-33-1
2.5g
$ 69.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H810601-100g
L-Glutamic acid γ-ethyl ester
1119-33-1 98%
100g
¥546.00 2022-01-14
eNovation Chemicals LLC
D518328-25g
H-Glu(OEt)-OH
1119-33-1 97%
25g
$315 2024-05-24

H-Glu(OEt)-OH 関連文献

H-Glu(OEt)-OHに関する追加情報

Compound CAS No. 1119-33-1: H-Glu(OEt)-OH

The compound with CAS No. 1119-33-1, commonly referred to as H-Glu(OEt)-OH, is a significant molecule in the field of organic chemistry and biochemistry. This compound, which stands for (2S)-2-amino-4-hydroxybutanoic acid ethyl ester, is a derivative of glutamic acid, one of the most abundant amino acids in nature. The molecule's structure includes an ethyl ester group attached to the hydroxyl group of glutamic acid, making it a valuable intermediate in various chemical syntheses and biochemical studies.

H-Glu(OEt)-OH has been extensively studied for its role in peptide synthesis and as a precursor for various biologically active compounds. Its ethyl ester form makes it more lipophilic compared to the free acid, which enhances its solubility in organic solvents and facilitates its use in organic reactions. Recent research has highlighted its potential in drug delivery systems, where its ability to form self-assembled structures or incorporate into lipid nanoparticles has shown promise for targeted drug delivery.

In the context of biological applications, H-Glu(OEt)-OH has been explored for its role in neurotransmitter metabolism and as a component in peptide-based vaccines. Studies have demonstrated that this compound can influence cellular signaling pathways and modulate immune responses, making it a valuable tool in immunology research. Furthermore, its ability to act as a chiral building block in asymmetric synthesis has been leveraged to produce enantiomerically pure compounds, which are crucial for pharmacological studies.

Recent advancements in green chemistry have also brought attention to H-Glu(OEt)-OH as a sustainable reagent for organic transformations. Researchers have developed catalytic methods using this compound to promote efficient synthesis of complex molecules under mild conditions, reducing the environmental footprint of chemical processes. These developments underscore the importance of H-Glu(OEt)-OH not only in academic research but also in industrial applications.

From a structural perspective, H-Glu(OEt)-OH exhibits a unique balance between hydrophilic and hydrophobic properties due to its amino acid backbone and ester functionality. This dual nature allows it to participate in both hydrogen bonding and hydrophobic interactions, making it versatile in various chemical environments. Its conformational flexibility has been exploited in the design of bioactive peptides and as a component in supramolecular assemblies.

Looking ahead, the continued exploration of H-Glu(OEt)-OH is expected to yield further insights into its potential applications across diverse fields. Its role as a building block in synthetic biology and materials science is particularly promising, with ongoing studies focusing on its integration into bio-inspired materials and smart drug delivery systems.

In summary, CAS No. 1119-33-1 (H-Glu(OEt)-OH) stands as a testament to the intricate interplay between chemistry and biology. Its multifaceted properties and versatility make it an indispensable compound in modern research and development efforts.

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Amadis Chemical Company Limited
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